molecular formula C21H17N3O B14904701 (6E)-6-[4-(benzylamino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

(6E)-6-[4-(benzylamino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14904701
M. Wt: 327.4 g/mol
InChI Key: CYYDOMYWIALWEL-UHFFFAOYSA-N
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Description

2-(4-(Benzylamino)quinazolin-2-yl)phenol is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. This compound features a quinazoline core structure substituted with a benzylamino group and a phenol group. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzylamino)quinazolin-2-yl)phenol typically involves the condensation of 2-aminobenzylamine with benzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzylamino)quinazolin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(Benzylamino)quinazolin-2-yl)phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(4-(Benzylamino)quinazolin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in therapeutic effects such as reduced inflammation or inhibited tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Benzylamino)quinazolin-2-yl)phenol stands out due to its unique combination of a benzylamino group and a phenol group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and enhances its potential for various therapeutic applications .

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

2-[4-(benzylamino)quinazolin-2-yl]phenol

InChI

InChI=1S/C21H17N3O/c25-19-13-7-5-11-17(19)21-23-18-12-6-4-10-16(18)20(24-21)22-14-15-8-2-1-3-9-15/h1-13,25H,14H2,(H,22,23,24)

InChI Key

CYYDOMYWIALWEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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